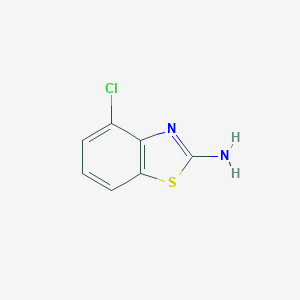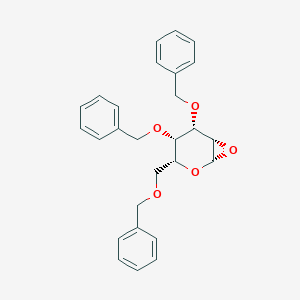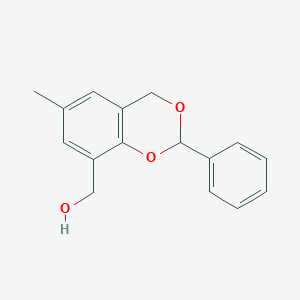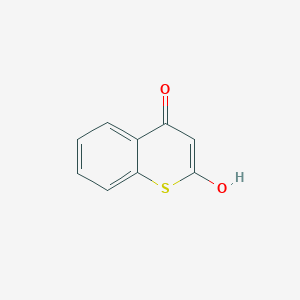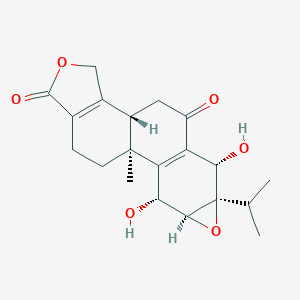
Tripdioltonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripdioltonide is a natural product derived from the plant Tripterygium wilfordii Hook F, also known as thunder god vine. It has been used in traditional Chinese medicine for centuries to treat various inflammatory and autoimmune diseases. In recent years, tripdioltonide has gained attention in the scientific community for its potential therapeutic applications in treating cancer, autoimmune diseases, and inflammation.
Mechanism Of Action
The mechanism of action of tripdioltonide is not fully understood, but it is believed to act through several pathways. One of the main pathways is through the inhibition of NF-κB, a transcription factor that plays a crucial role in regulating inflammation and immune responses. Tripdioltonide has also been shown to inhibit the activation of T cells, which are involved in the immune response. Additionally, tripdioltonide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
Tripdioltonide has been shown to have several biochemical and physiological effects on the body. It has been demonstrated to reduce inflammation by inhibiting the production of cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to suppress the immune response by inhibiting the activation of T cells. Additionally, tripdioltonide has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages And Limitations For Lab Experiments
One of the main advantages of tripdioltonide in lab experiments is its potent anti-inflammatory and immunosuppressive properties. This makes it an ideal candidate for studying the immune response and inflammation in various diseases. Additionally, tripdioltonide has been shown to induce apoptosis in cancer cells, making it a promising candidate for studying the mechanisms of cancer cell death.
One of the main limitations of tripdioltonide in lab experiments is its potential toxicity. It has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments. Additionally, the complex synthesis process of tripdioltonide can make it difficult and expensive to obtain for lab experiments.
Future Directions
There are several potential future directions for the study of tripdioltonide. One area of research is the development of novel tripdioltonide derivatives with improved efficacy and reduced toxicity. Another area of research is the study of tripdioltonide in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of tripdioltonide in treating other diseases, such as Alzheimer's disease and diabetes, is an area of active research.
Synthesis Methods
The synthesis of tripdioltonide is a complex process that involves several steps. The first step involves the extraction of the active ingredient from the plant Tripterygium wilfordii Hook F. This is followed by purification and isolation of the compound using various chromatographic techniques. The final step involves the chemical synthesis of tripdioltonide using organic synthesis methods.
Scientific Research Applications
Tripdioltonide has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that tripdioltonide exhibits potent anti-inflammatory, immunosuppressive, and antitumor properties. It has been demonstrated to be effective in treating several autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
properties
CAS RN |
149183-67-5 |
|---|---|
Product Name |
Tripdioltonide |
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1S,3R,4S,6R,7S,11R)-3,7-dihydroxy-1-methyl-6-propan-2-yl-5,14-dioxapentacyclo[9.7.0.02,8.04,6.012,16]octadeca-2(8),12(16)-diene-9,15-dione |
InChI |
InChI=1S/C20H24O6/c1-8(2)20-16(23)13-12(21)6-11-10-7-25-18(24)9(10)4-5-19(11,3)14(13)15(22)17(20)26-20/h8,11,15-17,22-23H,4-7H2,1-3H3/t11-,15+,16-,17-,19-,20+/m0/s1 |
InChI Key |
OJOZVNYJCMKPSU-BXCTWWAJSA-N |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@@H](C3=C([C@@H]2O)C(=O)C[C@@H]4[C@@]3(CCC5=C4COC5=O)C)O |
SMILES |
CC(C)C12C(O1)C(C3=C(C2O)C(=O)CC4C3(CCC5=C4COC5=O)C)O |
Canonical SMILES |
CC(C)C12C(O1)C(C3=C(C2O)C(=O)CC4C3(CCC5=C4COC5=O)C)O |
Other CAS RN |
149183-67-5 |
synonyms |
tripdioltonide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



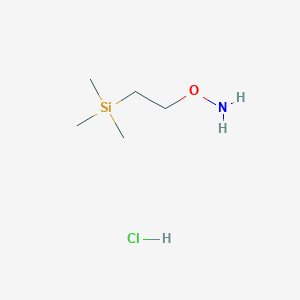
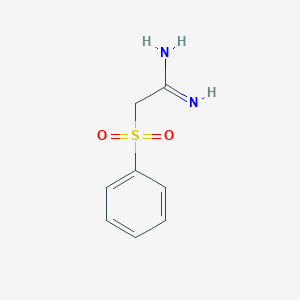
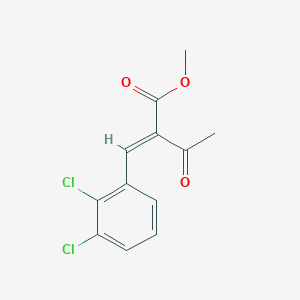
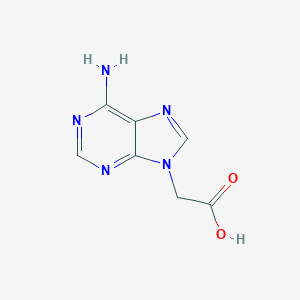
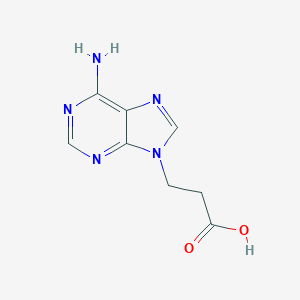

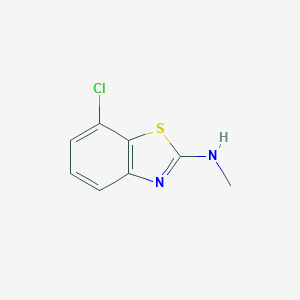
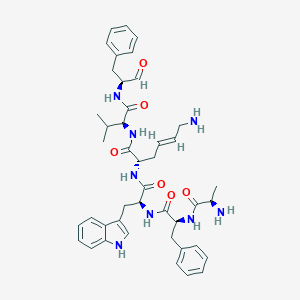
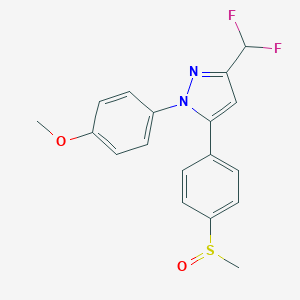
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
